molecular formula C4H11BrClNO B12926833 2-(2-Bromoethoxy)ethanamine hydrochloride

2-(2-Bromoethoxy)ethanamine hydrochloride

Cat. No.: B12926833
M. Wt: 204.49 g/mol
InChI Key: VMBHHZSCTGJUIG-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C6H14BrNO2·HCl. It is a derivative of ethanamine, where the amine group is substituted with a 2-(2-bromoethoxy)ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)ethanamine hydrochloride typically involves the reaction of 2-bromoethanol with ethylene oxide to form 2-(2-bromoethoxy)ethanol. This intermediate is then reacted with ethanamine to produce 2-(2-bromoethoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted ethanamines.

    Oxidation Reactions: Products include corresponding oxides and alcohols.

    Reduction Reactions: Products include corresponding amines and alcohols.

Scientific Research Applications

2-(2-Bromoethoxy)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)ethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. In biological systems, it can interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethoxy)ethanamine hydrochloride
  • 2-(2-Iodoethoxy)ethanamine hydrochloride
  • 2-(2-Fluoroethoxy)ethanamine hydrochloride

Uniqueness

2-(2-Bromoethoxy)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative has different reactivity patterns and can participate in unique chemical transformations.

Properties

Molecular Formula

C4H11BrClNO

Molecular Weight

204.49 g/mol

IUPAC Name

2-(2-bromoethoxy)ethanamine;hydrochloride

InChI

InChI=1S/C4H10BrNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H

InChI Key

VMBHHZSCTGJUIG-UHFFFAOYSA-N

Canonical SMILES

C(COCCBr)N.Cl

Origin of Product

United States

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